molecular formula C16H31P B11737720 Butyldicyclohexylphosphane

Butyldicyclohexylphosphane

Cat. No.: B11737720
M. Wt: 254.39 g/mol
InChI Key: HCBQMNULEUWRDD-UHFFFAOYSA-N
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Preparation Methods

Butyldicyclohexylphosphane can be synthesized through a reaction involving organic phosphoric acid and tert-butyl magnesium chloride, followed by a reaction with cyclohexyl borate. This process needs to be carried out under an inert atmosphere to prevent unwanted reactions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Butyldicyclohexylphosphane participates in several types of organic chemical reactions, including:

    Suzuki Coupling Reactions: Utilizes palladium catalysts to form carbon-carbon bonds.

    Nucleophilic Substitution Reactions: Involves the replacement of a leaving group by a nucleophile.

    Olefin Cyclization Reactions: Forms cyclic compounds from olefins.

Common reagents used in these reactions include palladium catalysts, aryl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Butyldicyclohexylphosphane is widely used in scientific research due to its role as a ligand in catalytic reactions. Some of its applications include:

Mechanism of Action

The mechanism by which butyldicyclohexylphosphane exerts its effects is primarily through its function as a ligand. It coordinates with metal catalysts, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Butyldicyclohexylphosphane is unique due to its bulky tert-butyl and dicyclohexyl groups, which provide steric hindrance and electron-rich properties. Similar compounds include:

These comparisons highlight the unique balance of steric and electronic properties that this compound offers, making it a valuable ligand in various catalytic processes.

Properties

Molecular Formula

C16H31P

Molecular Weight

254.39 g/mol

IUPAC Name

butyl(dicyclohexyl)phosphane

InChI

InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3

InChI Key

HCBQMNULEUWRDD-UHFFFAOYSA-N

Canonical SMILES

CCCCP(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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